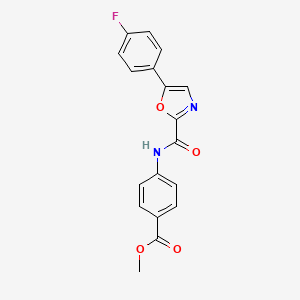

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[5-(4-fluorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4/c1-24-18(23)12-4-8-14(9-5-12)21-16(22)17-20-10-15(25-17)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZORJFNKNZGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 4-fluorophenylacetic acid can be converted to its corresponding α-haloketone, which then reacts with an amide to form the oxazole ring.

Amidation: The oxazole derivative is then subjected to an amidation reaction with 4-aminobenzoic acid to introduce the carboxamido group.

Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to its reduced form, potentially altering its biological activity.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted fluorophenyl oxazole derivatives.

Scientific Research Applications

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure.

Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring and fluorophenyl group contribute to its binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate: Another oxazole derivative with similar structural features but different biological activities.

Macrooxazoles A–D: A group of oxazole carboxylic acid derivatives with varying biological properties.

Uniqueness

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate is unique due to the presence of both the carboxamido and benzoate groups, which may enhance its biological activity and specificity compared to other oxazole derivatives. Its unique structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and other scientific research fields.

Biological Activity

Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate is a synthetic compound belonging to the oxazole derivatives class, which are recognized for their diverse biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and potential applications in medicinal chemistry.

- Molecular Formula : CHFNO

- Molecular Weight : 340.3 g/mol

- CAS Number : 955659-02-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Oxazole derivatives have been shown to exhibit:

- Antimicrobial Activity : They disrupt microbial cell walls and inhibit essential cellular processes.

- Anti-inflammatory Effects : They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Some oxazole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

| Compound | MIC (µg/ml) against Bacterial Strains |

|---|---|

| This compound | S. aureus: 15, E. coli: 17 |

| Amoxicillin | S. aureus: 30, E. coli: 27 |

These results indicate that the compound possesses significant antibacterial properties comparable to standard antibiotics .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted that certain oxazole derivatives could inhibit the MDM2 protein, which is implicated in tumorigenesis. This compound was noted for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cell lines .

Pharmacokinetics

Currently, detailed pharmacokinetic data (ADME—Absorption, Distribution, Metabolism, Excretion) for this compound is lacking. However, related compounds in the oxazole class exhibit varying degrees of bioavailability and metabolic stability, suggesting that further studies are necessary to fully understand the pharmacokinetics of this specific derivative .

Q & A

Advanced Research Question

- Docking studies : Molecular modeling (e.g., AutoDock, Schrödinger) predicts binding modes to targets like kinases or GPCRs .

- QSAR models : Regression analysis links electronic parameters (Hammett constants) to activity, guiding substituent selection .

- MD simulations : Assess stability of ligand-target complexes over time, identifying key interactions (e.g., hydrogen bonds with fluorophenyl) .

What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : –20°C under inert gas (Ar/N) prevents ester hydrolysis .

- Solubility : DMSO or DMF is preferred for stock solutions; avoid aqueous buffers with pH >7 to limit degradation .

- Safety : Use fume hoods and PPE due to acute toxicity risks (Category 4 GHS classification) .

How can researchers resolve low yields in the final coupling step of the synthesis?

Advanced Research Question

Low yields often stem from:

- Steric hindrance : Bulky substituents reduce reactivity. Microwave-assisted synthesis enhances reaction rates .

- Byproduct formation : Chromatographic purification (e.g., silica gel, gradient elution) isolates the target compound .

- Moisture sensitivity : Anhydrous conditions (molecular sieves) stabilize coupling agents like EDCl .

What analytical techniques are critical for assessing purity, and how are method parameters optimized?

Basic Research Question

- HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities. Retention time reproducibility ensures batch consistency .

- TLC : Silica GF254 plates with UV visualization monitor reaction progress.

- Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.